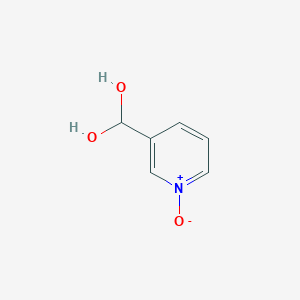
3-(Dihydroxymethyl)pyridine 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dihydroxymethyl)pyridine 1-oxide is a pyridine derivative characterized by the presence of two hydroxymethyl groups and an N-oxide functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dihydroxymethyl)pyridine 1-oxide typically involves the oxidation of 3-(dihydroxymethyl)pyridine. Common oxidizing agents used in this process include hydrogen peroxide and peracids. The reaction is usually carried out under mild conditions to prevent over-oxidation and degradation of the product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 3-(Dihydroxymethyl)pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent pyridine compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring .
科学研究应用
作用机制
The mechanism of action of 3-(Dihydroxymethyl)pyridine 1-oxide involves its interaction with molecular targets through its hydroxymethyl and N-oxide groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity .
相似化合物的比较
Pyridine N-oxide: Shares the N-oxide functional group but lacks the hydroxymethyl groups.
3-Hydroxymethylpyridine: Contains only one hydroxymethyl group and no N-oxide group.
3,5-Dihydroxymethylpyridine: Similar structure but without the N-oxide group.
Uniqueness: 3-(Dihydroxymethyl)pyridine 1-oxide is unique due to the combination of its hydroxymethyl and N-oxide groups, which confer distinct chemical reactivity and potential biological activities. This combination allows for a broader range of chemical transformations and interactions compared to its analogs .
属性
分子式 |
C6H7NO3 |
|---|---|
分子量 |
141.12 g/mol |
IUPAC 名称 |
(1-oxidopyridin-1-ium-3-yl)methanediol |
InChI |
InChI=1S/C6H7NO3/c8-6(9)5-2-1-3-7(10)4-5/h1-4,6,8-9H |
InChI 键 |
UFVJFSDRDMCSIV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C[N+](=C1)[O-])C(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















